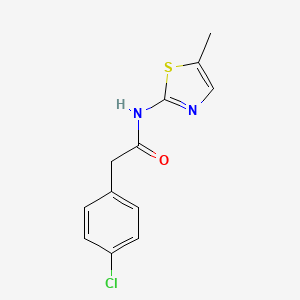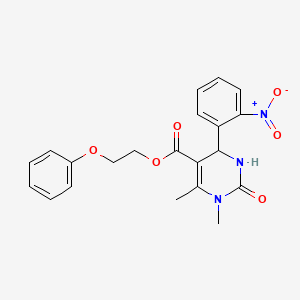
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic target for cancer treatment. This compound was first synthesized by the Cancer Research UK Cancer Therapeutics Unit in collaboration with the Structural Genomics Consortium in 2008. Since then, numerous studies have been conducted to investigate its mechanism of action and its potential applications in cancer research.
Mechanism of Action
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the activity of Mps1 kinase by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are essential for the proper regulation of cell division. The inhibition of Mps1 kinase leads to the activation of the mitotic checkpoint, which prevents the cells from entering mitosis and ultimately leads to cell death.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the microtubule dynamics and spindle formation during mitosis. In addition, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, which makes it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Mps1 kinase, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has low metabolic stability, which can limit its use in in vivo studies.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One possible direction is to investigate its potential as a therapeutic target for other diseases besides cancer, such as neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of Mps1 kinase that can overcome the limitations of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in vivo, which will be important for its development as a potential cancer therapeutic.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-thiocyanato-1,3-thiazole to form 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied in the field of cancer research due to its potential as a therapeutic target for cancer treatment. It has been shown to inhibit the activity of an enzyme called Mps1 kinase, which is involved in the regulation of cell division. This inhibition leads to the activation of the mitotic checkpoint, which prevents the cells from dividing and ultimately leads to cell death. Studies have shown that 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVHQNYYSGJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)

![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)
![5-(2,4-dichlorophenyl)-N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5058675.png)
![N,4-dimethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5058685.png)

![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)

![6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5058711.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![4-methoxy-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5058719.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B5058726.png)
![1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)